molecular formula C13H9ClN2S2 B060682 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline CAS No. 175277-83-5

2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline

Cat. No.: B060682
CAS No.: 175277-83-5
M. Wt: 292.8 g/mol
InChI Key: ODKNSTKRYLNNAD-UHFFFAOYSA-N
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Description

2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro substituent at the 6th position of the benzothiazole ring and an aniline group attached via a thioether linkage. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline typically involves the reaction of 2-mercaptoaniline with 6-chloro-1,3-benzothiazole. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or DNA gyrase, leading to anti-inflammatory or antimicrobial effects. The compound can also interact with cellular receptors or ion channels, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is unique due to its specific substitution pattern and the presence of both an aniline and a thioether group. This combination imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. Its chloro substituent enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c14-8-5-6-10-12(7-8)18-13(16-10)17-11-4-2-1-3-9(11)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNSTKRYLNNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400658
Record name 2-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-83-5
Record name 2-[(6-Chloro-2-benzothiazolyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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